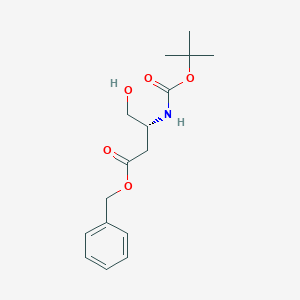

Boc-D-aspartinol 4-Benzyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-D-aspartinol 4-Benzyl Ester is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.35800 . It is also known by other names such as benzyl ®-3-(tert-butoxycarbonylamino)-4-hydroxybutanoate .

Synthesis Analysis

This compound is used as an intermediate in organic synthesis . The synthesis involves the reaction of 4-benzyl Boc-D-aspartate with 4-methyl-morpholine and isobutyl chloroformate in 1,2-dimethoxyethane at -10°C .Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 309.35800 and a molecular formula of C16H23NO5 . The exact values for density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Aspartame and Aspartyl Moiety Metabolism

Research on aspartame, a compound related to aspartic acid derivatives like Boc-D-aspartinol, offers insights into the metabolism of the aspartyl moiety. Aspartame is metabolized in the gut to yield aspartic acid, phenylalanine, and methanol. The aspartate from aspartame is metabolized similarly to dietary aspartic acid, being converted to CO2 or incorporated into body constituents such as other amino acids, proteins, and N-acetylaspartic acid (Ranney & Oppermann, 1979).

Boron-containing Compounds

Boron-containing compounds (BCCs) have expanded their medicinal potential over the last few decades. Initially used as antiseptics, these compounds have found applications as antibiotics, chemotherapeutic agents, and in drug design to improve binding to target receptors. The unique chemico-pharmacological properties of BCCs, including boron's ability to form stable covalent bonds and complexes, underpin their application in preventing, diagnosing, and treating various diseases (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014).

Drug Delivery Systems and BNCT

Boron Neutron Capture Therapy (BNCT) is an innovative cancer treatment approach that relies on delivering boron to cancer cells and irradiating them with neutrons. The use of drug delivery systems (DDS) to target cancer cells selectively with boron compounds is a critical area of research. Such systems, including liposomes and monoclonal antibodies, aim to improve the selectivity and effectiveness of BNCT (Yanagië et al., 2008).

Nanoparticle Research

Nanoparticle research offers a wide array of potential applications for compounds with unique physicochemical properties, such as Boc-D-aspartinol 4-Benzyl Ester. The development of highly controllable synthesis approaches, sensitive characterization tools, and new models to explain experimental observations are at the forefront of this field. Nanoparticles' unique behaviors and properties open up innovative technological applications and pose significant scientific challenges (Heiligtag & Niederberger, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Boc-D-aspartinol 4-Benzyl Ester is a complex organic compound with the molecular formula C16H23NO5 It’s known that similar compounds have been associated with the inhibition of b-cell lymphoma extra large (bcl-xl), a well-validated cancer target .

Mode of Action

It’s known that similar compounds interact with their targets through a variety of mechanisms, including direct binding, enzymatic inhibition, or modulation of cellular pathways .

Biochemical Pathways

Similar compounds are known to affect a variety of biochemical pathways, often resulting in changes in cellular function or viability .

Pharmacokinetics

It’s known that similar compounds have a variety of adme properties that can significantly impact their bioavailability and efficacy .

Result of Action

Similar compounds are known to have a variety of effects, often resulting in changes in cellular function or viability .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the cellular environment . The compound is recommended to be stored sealed in dry conditions at 2-8°C , suggesting that temperature and moisture could affect its stability and efficacy.

Propriétés

IUPAC Name |

benzyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGSFNZVTUGZCK-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)

![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)

![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)